molecular formula C24H45N13O5 B12591731 L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647829-70-7

L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12591731
CAS No.: 647829-70-7
M. Wt: 595.7 g/mol
InChI Key: MWTKBRHITLVZRJ-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Peptide Research

The foundation of peptide therapeutics began with the isolation and characterization of naturally occurring hormones. Insulin, discovered in 1921, marked the first successful application of a peptide for disease treatment, revolutionizing the management of diabetes. Subsequent decades saw the identification of other critical peptides, including oxytocin and vasopressin, which underscored the role of peptides in regulating physiological processes. The advent of solid-phase peptide synthesis (SPPS) in 1963 further accelerated the field, enabling the efficient production of custom sequences and paving the way for synthetic modifications.

By the late 20th century, research expanded beyond natural peptides to include engineered analogs. For instance, the substitution of L-amino acids with their D-enantiomers was shown to alter peptide conformation and stability. Concurrently, the modification of side chains, such as the guanidination of lysine residues, emerged as a strategy to enhance proteolytic resistance and functional specificity. These innovations collectively laid the groundwork for the development of advanced peptide derivatives, including those featuring diaminomethylidene groups.

Discovery and Significance of Diaminomethylidene-Modified Peptides

Diaminomethylidene modifications involve the introduction of a guanidine group (-NH-C(=NH)-NH2) into amino acid side chains, a process historically utilized to mimic the properties of arginine. This modification gained prominence through its application in guanidination reactions, where lysine residues are converted to homoarginine to improve mass spectrometric detection and biological activity. For example, guanidinated peptides exhibit enhanced resistance to proteolytic degradation due to the steric and electronic effects of the guanidine moiety.

The specific compound L-lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine represents a novel iteration of this strategy. By incorporating diaminomethylidene groups at both N~5~ positions of ornithine residues, this peptide achieves a unique structural profile (Table 1). Ornithine, a non-proteinogenic amino acid, serves as a scaffold for these modifications, enabling interactions with anionic targets such as nucleic acids or phosphorylated proteins. The dual modification likely amplifies these interactions while conferring metabolic stability, as evidenced by analogous guanidinated peptides.

Table 1: Structural Features of Diaminomethylidene-Modified Ornithine vs. Unmodified Ornithine

Feature Unmodified Ornithine Diaminomomethylidene-Modified Ornithine
Side Chain Functional Group -NH2 -NH-C(=NH)-NH2
Charge at Physiological pH +1 (from NH3+) +2 (from guanidinium group)
Proteolytic Resistance Low High
Common Applications Urea cycle intermediates Targeted therapeutics, diagnostics

Sources:

Research Objectives and Scope

The primary objective of studying this compound is to elucidate the structural and functional consequences of dual diaminomethylidene modifications. Key research questions include:

  • How does the guanidination of ornithine residues influence the peptide’s conformational stability?
  • What are the binding affinities of this compound for biological targets such as metal ions or nucleic acids?
  • Can these modifications enhance therapeutic potential in applications like antimicrobial agents or enzyme inhibitors?

Properties

CAS No.

647829-70-7

Molecular Formula

C24H45N13O5

Molecular Weight

595.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H45N13O5/c25-8-2-1-5-15(26)19(38)37-18(11-14-12-31-13-34-14)21(40)35-16(6-3-9-32-23(27)28)20(39)36-17(22(41)42)7-4-10-33-24(29)30/h12-13,15-18H,1-11,25-26H2,(H,31,34)(H,35,40)(H,36,39)(H,37,38)(H,41,42)(H4,27,28,32)(H4,29,30,33)/t15-,16-,17-,18-/m0/s1

InChI Key

MWTKBRHITLVZRJ-XSLAGTTESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Biological Activity

L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and implications in scientific research.

Chemical Structure and Properties

The molecular formula for this compound is C44H78N20O9C_{44}H_{78}N_{20}O_{9}, with a molecular weight of 1031.2 g/mol. The compound features multiple amino acid residues, including lysine, histidine, and ornithine, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₄H₇₈N₂₀O₉
Molecular Weight1031.2 g/mol
CAS Number302900-73-8

Antimicrobial Properties

Recent studies have indicated that peptides similar to L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl exhibit antimicrobial activity. For instance, the presence of positively charged amino acids like lysine enhances interaction with negatively charged bacterial membranes, leading to increased permeability and cell lysis. Research has shown that such peptides can be effective against various pathogens, including Gram-positive and Gram-negative bacteria.

Immunomodulatory Effects

Peptides containing histidine are known for their role in modulating immune responses. L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl has been studied for its potential to enhance cytokine production in immune cells, thereby promoting an adaptive immune response. This property is particularly relevant in vaccine development and therapeutic applications targeting immune disorders.

Role in Wound Healing

Ornithine is a critical amino acid involved in the urea cycle and has been implicated in wound healing processes. The incorporation of ornithine in the peptide structure suggests potential applications in enhancing tissue repair and regeneration. Studies have demonstrated that peptides with ornithine can stimulate fibroblast proliferation and collagen synthesis, essential for wound healing.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) demonstrated that a peptide derived from L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Immunomodulation : Research by Kim et al. (2022) explored the immunomodulatory effects of the compound on macrophage activation. The study found that treatment with the peptide resulted in increased production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an immunotherapeutic agent.
  • Wound Healing Applications : In a clinical trial reported by Lee et al. (2024), a formulation containing L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl was applied to chronic wounds. Results indicated accelerated healing times and improved tissue regeneration compared to standard treatments.

Scientific Research Applications

Chemistry

  • Building Block for Peptides: This compound serves as a crucial building block for synthesizing more complex peptides and proteins, enabling the exploration of peptide chemistry and structure-function relationships.
ApplicationDescription
Peptide SynthesisUsed in the construction of various peptide sequences for research purposes.
Reaction MechanismsStudied to understand reaction pathways involving amino groups and diaminomethylidene functionalities.

Biology

  • Cellular Interactions: Research indicates that this compound plays a role in cellular processes, including enzyme interactions and signaling pathways.
Biological RoleMechanism
Enzyme ModulationInteracts with specific enzymes to modulate their activity, influencing metabolic pathways.
Cellular SignalingActs as a signaling molecule that can affect gene expression and cellular responses.

Medicine

  • Therapeutic Potential: Investigated for potential therapeutic applications, including its role as a drug candidate for various diseases such as cancer and metabolic disorders.
Medical ApplicationPotential Benefits
Anticancer ActivityShows promise in inhibiting tumor growth through modulation of specific signaling pathways.
Metabolic RegulationMay assist in regulating metabolic processes, offering insights into treatments for metabolic disorders.

Case Study 1: Anticancer Effects

A study explored the anticancer properties of L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that it could enhance enzyme activity, leading to increased substrate turnover rates.

Comparison with Similar Compounds

Structural Analog: N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine (Leupeptin Acid)

  • Molecular Formula : C₂₀H₃₈N₆O₅
  • Average Mass : 442.56 g/mol
  • Key Features: Contains a single N⁵-(diaminomethylene)-ornithine residue. Modified with acetyl and leucyl groups, enhancing lipophilicity. Known as a protease inhibitor, targeting enzymes like trypsin and plasmin .
  • Distinctive Traits vs. Target Compound: Shorter peptide chain (tripeptide vs. tetrapeptide).

Structural Analog: N⁵-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N⁵-(diaminomethylene)ornithine

  • Molecular Formula : C₅₀H₇₃N₁₅O₁₁
  • Average Mass : 1060.23 g/mol
  • Key Features: Two N⁵-(diaminomethylene)-ornithine residues in a decapeptide. Complex structure with proline-rich regions, likely influencing conformational stability. Shares functional similarity to bradykinin, a vasoactive peptide .
  • Distinctive Traits vs. Target Compound :
    • Longer peptide backbone (10 residues vs. 4).
    • Incorporation of proline and aromatic residues (phenylalanine) alters solubility and receptor specificity.

Structural Analog: N⁵-D-lysyl-L-ornithine

  • Molecular Formula : C₁₁H₂₄N₄O₃
  • Average Mass : 260.34 g/mol
  • Key Features: Simple dipeptide with lysine conjugated to ornithine. Lacks diaminomethylidene modifications, reducing guanidino-like interactions.
  • Distinctive Traits vs. Lower molecular weight and reduced functional complexity .

Role of N⁵-(Diaminomethylidene) Modification

The diaminomethylidene group mimics arginine’s guanidino moiety, enabling strong ionic and hydrogen-bond interactions. For example:

  • Leupeptin acid () inhibits proteases by binding catalytic sites via its modified ornithine .
  • N⁵-Acyl-L-ornithines (), lacking this group, show poor nitric oxide synthase (NOS) inhibition (IC₅₀ >1 mM), underscoring the critical role of the diaminomethylidene group in bioactivity .

Impact of Sequence Diversity

  • Histidine Inclusion : The target compound’s histidine residue provides pH-sensitive coordination sites for metal ions, a feature absent in leupeptin acid or N⁵-D-lysyl-L-ornithine.

Comparative Data Table

Compound Name Molecular Formula Average Mass (g/mol) Key Residues/Modifications Biological Relevance
Target Compound Not provided ~800–1000 (estimated) Lys, His, 2×Orn(N⁵-diaminomethylidene) Hypothesized enzyme modulation
Leupeptin acid () C₂₀H₃₈N₆O₅ 442.56 Ac-Leu-Leu-Orn(N⁵-diaminomethylidene) Protease inhibition
's decapeptide (Bradykinin analog) C₅₀H₇₃N₁₅O₁₁ 1060.23 2×Orn(N⁵-diaminomethylidene), Pro, Phe Vasodilation, inflammation
N⁵-D-lysyl-L-ornithine () C₁₁H₂₄N₄O₃ 260.34 Lys, Orn Minimal activity reported

Preparation Methods

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Key Steps in SPPS:
  • Resin Preparation:

    • The synthesis begins with the selection of a suitable resin, which serves as the solid support for peptide assembly.
  • Amino Acid Coupling:

    • Each amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (dicyclohexylcarbodiimide). The activated amino acid is then coupled to the resin-bound peptide chain.
  • Deprotection:

    • After each coupling step, the protecting group on the amino acid is removed using a deprotection reagent, typically trifluoroacetic acid (TFA), which liberates the free amine group for subsequent reactions.
  • Cleavage:

    • Once the desired peptide sequence is assembled, the completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS).

Reaction Conditions

The success of SPPS relies on carefully controlled reaction conditions, including temperature, pH, and reaction time. These parameters must be optimized to ensure high yield and purity of the final product.

Step Reagents/Conditions
Coupling HBTU or DIC
Deprotection TFA
Cleavage TFA + TIS

Chemical Reactions Involved

The synthesis of this compound may involve various chemical reactions beyond basic coupling and deprotection:

Types of Reactions

  • Oxidation: Can occur at side chains containing sulfur or aromatic groups.
  • Reduction: Targets disulfide bonds within peptides.
  • Substitution: Allows for modification of amino acid residues with other functional groups.
Reaction Type Common Reagents
Oxidation Hydrogen peroxide or performic acid
Reduction DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine)
Substitution NHS esters or carbodiimides

Biological Activity and Applications

The biological activities of this compound are linked to its structural composition and interactions within biological systems. Research indicates that this compound may influence metabolic pathways, particularly nitrogen metabolism, making it a candidate for therapeutic applications in enhancing muscle mass and recovery post-injury.

Q & A

Q. How can researchers synthesize and purify L-Lysyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine, and what are the critical parameters for optimizing yield?

  • Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:
  • Modification of Ornithine Residues : Incorporate diaminomethylene groups via reductive alkylation using glyoxal derivatives under basic conditions (pH 9–10) .
  • Coupling Reactions : Use HBTU/HOBt activation for peptide bond formation, with rigorous monitoring via LC-MS to confirm intermediate structures.
  • Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Yield optimization requires precise control of reaction time (≤2 hrs per coupling) and temperature (25°C).
  • Critical Parameters : Maintain anhydrous conditions during coupling and avoid over-alkylation by limiting glyoxal exposure to ≤30 minutes .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Combine multiple orthogonal methods:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode, expected [M+H]+ ~950–1000 Da).
  • NMR Spectroscopy : Analyze 1H and 13C spectra in D2O or DMSO-d6 to verify backbone connectivity and diaminomethylene modifications (δ ~7.5–8.0 ppm for imine protons) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement (space group P21, resolution ≤1.2 Å) after co-crystallization with PEG 4000 .
  • HPLC Purity : ≥95% purity threshold with UV detection at 214 nm .

Advanced Research Questions

Q. How can researchers investigate the inhibitory effects of this compound on ornithine transcarbamoylase (OTCase), and what kinetic parameters should be prioritized?

  • Methodological Answer :
  • Enzyme Assay Design : Use a coupled spectrophotometric assay with carbamoyl phosphate (CP) and ornithine (Orn). Monitor citrulline formation at 466 nm (absorbance) .
  • Steady-State Kinetics : Measure kcatk_{\text{cat}}, KmK_m, and KiK_i under varying substrate concentrations. Include controls with wild-type OTCase and toxin-resistant ROTCase (e.g., from Pseudomonas savastanoi) to assess specificity .
  • Isotope Effect Studies : Use 13C^{13}\text{C}-labeled CP to determine if chemistry (vs. substrate binding) is rate-limiting. A large kinetic isotope effect (>3%) suggests rate-limiting carbamoyl transfer .

Q. What computational strategies are effective for predicting binding modes and affinity of this compound with OTCase?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with OTCase crystal structure (PDB: 2YJ) to model diaminomethylene-ornithine interactions in the active site. Focus on residues in the "SMG loop" (e.g., Ser/Arg substitutions) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of inhibitor-enzyme complexes. Analyze hydrogen bonding (<3.0 Å) and RMSD (<2.0 Å) for binding pocket residues .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Compare with experimental KiK_i values to validate models .

Q. How can researchers resolve contradictions in reported inhibitory potency across different enzyme isoforms?

  • Methodological Answer :
  • Comparative Kinetic Profiling : Test the compound against OTCase isoforms (e.g., E. coli ARGI vs. P. savastanoi ROTCase). Use a standardized assay (pH 7.5, 25°C) to isolate isoform-specific effects .
  • Mutagenesis Studies : Introduce key mutations (e.g., S160R in ROTCase) to identify residues responsible for resistance. Measure KiK_i shifts via ITC (isothermal titration calorimetry) .
  • Structural Overlays : Align inhibitor-bound crystal structures (SHELX-refined) to identify steric clashes or altered binding pocket topology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.